Product packaging for Methylbenzethonium chloride(Cat. No.:CAS No. 101912-16-7)

Methylbenzethonium chloride

Cat. No.: B1234915
CAS No.: 101912-16-7
M. Wt: 462.1 g/mol
InChI Key: QWZLBLDNRUUYQI-UHFFFAOYSA-M
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Description

Overview of Quaternary Ammonium (B1175870) Compounds (QACs) in Research

Quaternary Ammonium Compounds (QACs) are a significant class of organic compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups, which can be alkyl, aryl, or a combination thereof. wiley.com This cationic nature is a defining feature, typically balanced by a halide anion like chloride or bromide. wiley.com Their amphiphilic properties, arising from the presence of both a hydrophilic charged head and hydrophobic organic tails, allow them to form micelles in solution. mdpi.com

In the realm of scientific research, QACs are investigated for a multitude of applications. They are extensively studied as antimicrobial agents, surfactants, preservatives, and antistatic agents. nih.gov Their broad-spectrum activity against bacteria, fungi, and viruses makes them a cornerstone in the development of disinfectants and antiseptics. mdpi.commedchemexpress.com Research has also delved into their use as electrolytes in batteries and as reagents in organic synthesis. wiley.com The versatility of QACs stems from the ability to modify their chemical structure, particularly the nature and length of the alkyl chains, which influences their functionality, environmental fate, and biological activity. nih.gov

Historical Context and Evolution of QAC Research

The investigation into the antimicrobial properties of QACs dates back to the early 20th century. mdpi.com Initial studies by Jacobs and his colleagues in 1916 laid the groundwork by describing the antimicrobial activity of various synthesized QACs. environex.net.au A pivotal moment in QAC research was the discovery of benzalkonium chloride's potent antimicrobial activity by Domagk in 1935, which was enhanced by the attachment of a long-chain alkyl group to the quaternary nitrogen. mdpi.comenvironex.net.au This discovery propelled the use of QACs into practical applications, with their inclusion in the U.S. Pharmacopeia in 1949 and the British Pharmacopoeia in 1951. environex.net.au

The mid-20th century saw a surge in research, with over 500 articles on QACs published by 1952. environex.net.au This period led to the development of various generations of QACs, each with improved efficacy and a broader spectrum of activity. The evolution of research has continued, with a significant number of publications in recent years, highlighting the ongoing interest in these compounds. mdpi.com Modern research focuses on synthesizing novel QACs with enhanced antimicrobial, antifungal, and antiviral properties, as well as exploring their applications in new domains like materials science. wiley.commdpi.com The COVID-19 pandemic further accelerated research and use of QACs as disinfectants. nih.gov

Specific Academic Relevance of Methylbenzethonium Chloride within QACs

This compound, a synthetic quaternary ammonium compound, holds specific academic relevance due to its distinct chemical structure and biological activities. scbt.com Structurally, it is characterized by a benzyl (B1604629) group, a dimethylammonium moiety, and a phenoxy-ethoxy-ethyl chain substituted with a methyl and a 1,1,3,3-tetramethylbutyl group. This structure imparts cationic surfactant properties and broad-spectrum antimicrobial activity.

In academic research, this compound is frequently used as a reference compound in studies exploring the mechanisms of antimicrobial action. Its ability to disrupt microbial cell membranes is a key area of investigation. vulcanchem.com Furthermore, it has been a subject of interest in parasitology, particularly for its demonstrated antileishmanial activity against Leishmania major and Leishmania mexicana. nih.gov Research has shown its effectiveness in reducing parasite growth both in vitro and in vivo. nih.gov Studies have also explored its potential in cancer research, with findings indicating its ability to induce apoptosis in certain cancer cell lines. Additionally, this compound is utilized in materials science research, for instance, in the development of antimicrobial coatings. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H44ClNO2 B1234915 Methylbenzethonium chloride CAS No. 101912-16-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44NO2.ClH/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZLBLDNRUUYQI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101912-16-7, 1320-44-1, 25155-18-4
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Record name Methylbenzethonium chloride
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Record name Methylbenzethonium chloride
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Record name BENZYLDIMETHYL(2-(2-((4-(1,1,3,3-TETRAMETHYLBUTYL)-O-TOLYL)OXY)ETHOXY)ETHYL)AMMONIUM CHLORIDE
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Synthesis and Chemical Modification Studies of Methylbenzethonium Chloride

Advanced Synthetic Methodologies for Methylbenzethonium Chloride

The traditional synthesis of this compound and related quaternary ammonium (B1175870) compounds (QACs) involves the quaternization of a tertiary amine with an alkylating agent, such as an alkyl halide. rsc.org Specifically, the synthesis of benzethonium (B1203444) chloride, a closely related compound, involves reacting a tertiary amine with benzyl (B1604629) chloride. chemicalbook.comnih.gov For this compound, this process involves the reaction of N,N-dimethyl-[2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethyl]amine with benzyl chloride. Modern synthetic chemistry seeks to optimize this process through catalytic methods and the application of green chemistry principles to enhance efficiency and sustainability.

Catalysis offers a powerful tool for improving the synthesis of QACs by increasing reaction rates, improving yields, and allowing for milder reaction conditions. While specific catalytic systems for this compound are not extensively detailed in discrete literature, the principles applied to general QAC synthesis are directly relevant.

One significant catalytic approach involves Phase-Transfer Catalysis (PTC) . In PTC, a catalyst, which is often a quaternary ammonium salt itself, facilitates the migration of a reactant from one phase into another where the reaction can occur. fzgxjckxxb.com This is particularly useful in reactions involving immiscible aqueous and organic phases. Given that QACs like benzethonium chloride are effective phase-transfer catalysts, their synthesis can be autocatalytic or benefit from the addition of other PTC agents to accelerate the rate-limiting quaternization step. fzgxjckxxb.comorientjchem.org

Other catalytic systems explored for QAC synthesis include:

Ionic Liquids: These salts, which are liquid at low temperatures, can act as both solvents and catalysts, providing a non-volatile medium that can enhance reaction rates. rsc.org The synthesis of QACs from ammonium salts and dialkyl carbonates has been demonstrated using 1-ethyl-3-methylimidazolium (B1214524) bromide as a catalyst. rsc.org

Acidic Zeolites: Solid acid catalysts like H-Y and H-ZSM-5 have been used for the direct reaction of tertiary amines with alcohols to form QACs, offering an alternative to alkyl halides. rsc.org

Interestingly, benzethonium chloride has been employed as a catalyst in its own right for other organic transformations. Studies have shown its effectiveness as a dual-function surfactant and ionic liquid catalyst for the one-pot synthesis of trisubstituted and tetrasubstituted imidazoles in an aqueous ethanol (B145695) solvent system. orientjchem.orgresearchgate.net This catalytic activity stems from its ability to form micelles that can solubilize reactants and create a favorable microenvironment for the reaction. orientjchem.org

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several green strategies are applicable to the production of this compound and other QACs. researchgate.net

Key green approaches include:

Alternative Energy Sources: Microwave and ultrasound irradiation have been successfully used to accelerate the synthesis of QACs. nih.gov These methods can significantly reduce reaction times, increase yields, and enhance product purity compared to conventional heating. nih.gov

Greener Solvents: The use of environmentally benign solvents is a core principle of green chemistry. The synthesis of imidazole (B134444) derivatives using benzethonium chloride as a catalyst has been effectively carried out in an ethanol-water mixture, reducing reliance on volatile organic compounds. orientjchem.orgresearchgate.net Research also focuses on solvent-free reactions, which further minimizes waste. tandfonline.com

Less Hazardous Reagents: A significant advancement is the replacement of toxic alkylating agents like methyl halides and dimethyl sulfate. acs.org Dimethyl carbonate (DMC) has emerged as a green methylating reagent because it is non-toxic and its byproducts (methanol and carbon dioxide) are benign. acs.org

Atom Economy and Waste Reduction: One-pot synthesis, where multiple reaction steps are carried out in the same vessel, improves efficiency and reduces waste from intermediate purification steps. orientjchem.org Furthermore, developing biodegradable QACs by incorporating cleavable functional groups like esters can mitigate their environmental persistence. rsc.org

Table 1: Green Chemistry Approaches in Quaternary Ammonium Compound (QAC) Synthesis

Green Chemistry Principle Application in QAC Synthesis Research Finding Citation
Alternative Energy Microwave (MW) and Ultrasound (US) irradiation Accelerates reaction rates and increases yields in the synthesis of bis(pyridinium) salts. nih.gov
Green Solvents Use of aqueous ethanol (EtOH:H₂O) Benzethonium chloride effectively catalyzes imidazole synthesis in an ethanol-water mixture. orientjchem.orgresearchgate.net
Safer Reagents Replacement of methyl halides with Dimethyl Carbonate (DMC) DMC serves as a non-toxic, environmentally benign methylating agent for synthesizing amide QACs. acs.org
Process Intensification Solvent-free synthesis Quaternary ammonium tribromides can be synthesized effectively by grinding reagents without a solvent. tandfonline.com
Design for Degradation Introduction of cleavable ester bonds Creates environmentally degradable QACs that break down in aqueous solutions. rsc.org

Mechanisms of Action Research of Methylbenzethonium Chloride

Antimicrobial Mechanisms of Methylbenzethonium Chloride

As a cationic surfactant, this compound's antimicrobial activity stems from its molecular structure, which allows it to interact with and disrupt microbial cells. patsnap.com This activity is effective against a range of pathogens including bacteria, fungi, and viruses. medchemexpress.com

The primary mechanism of antimicrobial action for this compound is the disruption of microbial cell membranes. patsnap.com The positively charged nitrogen atom in its structure is attracted to the negatively charged components of microbial cell walls and membranes. patsnap.com This interaction leads to the destabilization and altered permeability of the cell membrane. patsnap.com

The process is thought to involve the compound's amphiphilic nature, where the positively charged head interacts with the polar head groups of the membrane's phospholipids, and the hydrophobic tail penetrates the hydrophobic core of the lipid bilayer. drugbank.com This disruption leads to the formation of mixed-micelle aggregates with the membrane's hydrophobic components, effectively solubilizing the membrane. drugbank.com The resulting loss of membrane integrity causes the leakage of essential intracellular contents, such as ions and metabolites, leading to cell lysis and death. drugbank.com

In addition to membrane disruption, this compound can cause cytolytic injury through the denaturation of proteins and interference with enzyme function. regulations.govregulations.govbohrium.com This multifaceted attack contributes to its effectiveness as an antimicrobial agent. patsnap.com The compound can interfere with the normal metabolic processes of the cell, leading to growth inhibition or death. cosmeticsinfo.org

Research on the broader class of quaternary ammonium (B1175870) compounds, to which this compound belongs, indicates that they can inhibit enzymes and oxidative processes, further contributing to their antimicrobial effects. regulations.gov

Some research suggests that quaternary ammonium compounds like benzethonium (B1203444) chloride, a closely related compound, can interfere with growth and reproduction by inhibiting DNA and RNA synthesis. regulations.govscbt.com While the precise molecular mechanisms for this compound are still under investigation, this interference with nucleic acid synthesis represents another potential pathway for its antimicrobial activity. spandidos-publications.com

This compound has demonstrated efficacy against a variety of specific microbial targets. It is effective against a wide range of bacteria and fungi. medchemexpress.com Studies have shown its effectiveness in combating urea-splitting organisms that can cause diaper rash. In research settings, it has also shown potent antileishmanial activity against Leishmania major, causing structural damage to the mitochondria of the parasites.

The compound's broad-spectrum activity includes:

Bacteria: Effective against various bacteria, with studies showing a dose-dependent reduction in viable bacterial counts.

Fungi: Shows efficacy against fungal pathogens.

Viruses: As a quaternary ammonium compound, it is generally effective against enveloped viruses. patsnap.com

Inhibition of DNA Synthesis by this compound

Antiseptic and Disinfectant Mechanisms of this compound

The mechanisms that make this compound an effective antimicrobial agent also underpin its use as an antiseptic and disinfectant. dermnetnz.org By disrupting cell membranes and denaturing proteins, it can kill or inhibit the growth of microorganisms on skin and surfaces. patsnap.comcosmeticsinfo.org As an antiseptic, it is used to reduce the risk of infection in preparations for skin and wound care. dermnetnz.org Its disinfectant properties are utilized in various settings to decontaminate surfaces. patsnap.com The concentration of the agent often determines its use as either an antiseptic or a more potent disinfectant. dermnetnz.org

Anti-cancer Mechanisms of this compound

Recent research has identified this compound as a compound with significant anti-cancer potential. It has been shown to be selectively toxic to certain cancer cells while being less harmful to normal cells. aacrjournals.org

The primary anti-cancer mechanism appears to be the induction of apoptosis, or programmed cell death, in cancer cells. This process involves several key events:

Mitochondrial Dysfunction: The compound can cause a loss of mitochondrial membrane potential. Electron microscopy has revealed structural damage to the mitochondria in treated parasites, suggesting a similar mechanism may occur in cancer cells.

Calcium Dysregulation: It leads to an increase in cytosolic calcium levels.

Caspase Activation: The disruption of mitochondrial function and calcium homeostasis triggers the activation of caspases, which are enzymes that execute the process of apoptosis. medchemexpress.com

Studies have shown its potential in treating various cancers, including:

Head and Neck Cancer: Identified as a novel compound with specific efficacy against head and neck cancer cells, inducing apoptosis through mitochondrial pathways.

Lung Cancer: Research on the related compound benzethonium chloride has shown it can induce apoptosis, inhibit proliferation of lung cancer cells, and enhance their sensitivity to other cancer treatments. nih.gov

Gastric Adenocarcinoma: A study suggested that this compound may have the capacity to inhibit the growth of gastric adenocarcinoma by regulating the p53 signaling pathway. spandidos-publications.com

Induction of Apoptosis and Caspase Activation by this compound

A primary mechanism underlying the anticancer effect of this compound class is the induction of apoptosis, or programmed cell death. Studies on its analogue, benzethonium chloride, show it triggers apoptosis in a variety of cancer cell lines. In lung cancer cells (A549 and H1299), treatment leads to a dose-dependent increase in the percentage of apoptotic cells. nih.gov This process is biochemically confirmed by the increased expression of key executioner proteins of apoptosis. nih.gov

Specifically, the activation of caspases, a family of cysteine proteases essential for the apoptotic cascade, is a hallmark of its activity. Treatment of cancer cells with benzethonium chloride has been shown to increase the levels of cleaved (active) forms of caspase-3 and Poly (ADP-ribose) polymerase (PARP), a substrate of caspase-3 whose cleavage is a definitive marker of apoptosis. nih.gov Further research in head and neck squamous cell carcinoma (HNSCC) cells demonstrates an increase in cleaved caspase-3 and the pro-apoptotic protein BAK, alongside a decrease in the anti-apoptotic proteins BCL-2 and MCL-1. frontiersin.org Investigations have also revealed the activation of initiator caspases, including caspase-2, caspase-8, and caspase-9, in FaDu cells following treatment, indicating that both intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis may be initiated. medchemexpress.com

Table 1: Caspase Activation and Apoptotic Protein Modulation by Benzethonium Chloride in Cancer Cell Lines

Cancer TypeCell LineFindingSource
Lung CancerA549, H1299Increased cleaved caspase-3 and cleaved PARP. nih.gov
Head and Neck Squamous Cell Carcinoma (HNSCC)CAL27, FaDuIncreased cleaved caspase-3 and BAK; Decreased BCL-2 and MCL-1. frontiersin.org
Hypopharyngeal Squamous CancerFaDuActivation of caspase-2, caspase-8, and caspase-9. medchemexpress.com

Impact on Mitochondrial Membrane Potential in Cancer Cells

The induction of apoptosis by benzethonium chloride is closely linked to its disruptive effects on mitochondrial function. A critical event in the intrinsic apoptotic pathway is the permeabilization of the mitochondrial outer membrane and the subsequent loss of the mitochondrial membrane potential (ΔΨM). nih.govresearchgate.net Research has demonstrated that in cancer cells treated with benzethonium chloride, a significant loss of mitochondrial membrane potential occurs. nih.govresearchgate.net

This event is not a consequence of cell death but rather an early trigger. Studies have shown that the loss of ΔΨM precedes other downstream apoptotic events, such as the increase of cytosolic calcium ion (Ca2+) concentrations and eventual cell death. nih.govresearchgate.net The disruption of the mitochondrial membrane potential is a key step that leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, ultimately executing the cell.

Modulation of Rough Endoplasmic Reticulum (rER) in Cancer Cells

Beyond the mitochondria, the endoplasmic reticulum (ER) has been identified as another organelle targeted by benzethonium chloride. The ER is crucial for protein synthesis and folding, and disruptions to its function lead to a state known as ER stress. mdpi.com As a cationic molecule, benzethonium chloride has been suggested to induce swelling of the rough endoplasmic reticulum (rER). aacrjournals.org This physical alteration is indicative of a broader induction of ER stress. aacrjournals.orgresearchgate.net

Studies in HNSCC cell lines have confirmed that benzethonium chloride activates ER stress, which contributes to its anti-proliferative effects. researchgate.net The induction of ER stress can trigger the Unfolded Protein Response (UPR), a signaling network that initially attempts to restore homeostasis but can initiate apoptosis if the stress is too severe or prolonged. mdpi.com This suggests that the anticancer activity of the compound may be mediated by a dual attack on two critical organelles: the mitochondria and the endoplasmic reticulum. aacrjournals.org

Inhibition of Nicotinic Acetylcholine (B1216132) Receptors by this compound in Cancer Research

Another significant mechanism of action for this class of compounds is the inhibition of neuronal nicotinic acetylcholine receptors (nAChRs). nih.govresearchgate.net These receptors are not limited to neurons and are expressed in various non-neuronal cells, including many types of cancer cells where they can promote tumor growth and survival. frontiersin.org

Benzethonium chloride has been shown to be a potent inhibitor of human recombinant α7 and α4β2 nAChRs, acting in both a competitive and non-competitive manner. nih.govmedchemexpress.comresearchgate.net This inhibition blocks the signaling induced by the receptors' natural ligand, acetylcholine, which can otherwise stimulate cancer cell proliferation and protect against apoptosis. frontiersin.org The ability to block these pro-tumorigenic signaling pathways represents a distinct and important facet of its anticancer profile. medchemexpress.com

Table 2: Inhibition of Nicotinic Acetylcholine Receptor Subtypes by Benzethonium Chloride

Receptor SubtypeInhibitory Concentration (IC50)Source
α4β249 nM nih.gov
α7122 nM nih.gov

Interaction with Biological Membranes: Beyond Microorganisms

The interaction of this compound with biological membranes extends beyond its antimicrobial effects on microorganisms and is fundamental to its broader biological activities, including its influence on mammalian cells.

Formation of Mixed-Micelle Aggregates

As a cationic surfactant, this compound possesses the ability to self-assemble and, more significantly, to interact with other surfactants to form mixed-micelle aggregates. Research has specifically demonstrated that benzethonium chloride can form mixed micelles with other surfactants, such as dodecyl trimethyl ammonium bromide, in aqueous solutions. researchgate.netmdpi.com

The formation and composition of these mixed micelles can be described by thermodynamic theories, including the Regular Solution Theory. mdpi.com This model uses an interaction parameter (β) to quantify the synergism or antagonism between the two types of surfactants in the micelle. mdpi.com The ability to form such mixed aggregates is significant, as these structures can alter the solubilization and transport of other molecules and interact with biological membranes in complex ways. This behavior is particularly relevant for interactions with biological systems, where a multitude of lipids and amphiphilic molecules are present, such as in the gastrointestinal tract with bile salts. acs.org The formation of mixed micelles can influence the compound's bioavailability and its interaction with cell membranes, potentially facilitating its entry into cancer cells.

Toxicological and Safety Research of Methylbenzethonium Chloride

In Vitro Toxicological Assessments of Methylbenzethonium Chloride

In vitro studies are crucial for understanding the direct effects of a compound on cells in a controlled environment. Research on this compound has focused on its cytotoxicity, genotoxicity, and cardiotoxicity.

The cytotoxic potential of this compound has been evaluated across a range of cell lines. Studies have demonstrated its ability to reduce cell viability in a dose-dependent manner. For instance, in human cancer cell lines such as FaDu (hypopharyngeal squamous cancer) and C666-1 (nasopharyngeal cancer), benzethonium (B1203444) chloride, a closely related compound, showed effective doses (ED50) of 3.8 µmol/L and 5.3 µmol/L, respectively, after a 48-hour incubation. aacrjournals.org In contrast, the ED50 values for normal cell lines like NIH 3T3 (mouse embryonic fibroblast) and GM05757 (primary normal human fibroblast) were significantly higher at 42.2 µmol/L and 17.0 µmol/L, respectively. aacrjournals.org This suggests a degree of selective toxicity towards cancer cells. aacrjournals.org

Further research has shown that at a concentration of 10 µg/mL, this compound caused a 10.6% death rate in human articular chondrocytes, which increased to over 99% at higher concentrations of 20-200 µg/mL. In studies on the human liver cancer cell line (HepG-2), benzethonium chloride exhibited an IC50 value of 7.42 µg/ml. nih.gov When combined with endoxan, the IC50 value for the combination was lower at 3.53 µg/ml, indicating a synergistic effect in inhibiting cell proliferation. nih.gov

The mechanism of cytotoxicity has been linked to the induction of apoptosis. aacrjournals.org In FaDu cells, treatment with benzethonium chloride led to nuclear condensation and blebbing, characteristic features of apoptosis. researchgate.net It also triggered the activation of caspases, key enzymes in the apoptotic pathway. aacrjournals.orgmedchemexpress.com

Table 1: Cytotoxicity of Benzethonium Chloride in Various Cell Lines

Cell Line Type ED50/IC50 Reference
FaDu Human Hypopharyngeal Cancer 3.8 µmol/L (ED50) aacrjournals.org
C666-1 Human Nasopharyngeal Cancer 5.3 µmol/L (ED50) aacrjournals.org
NIH 3T3 Mouse Embryonic Fibroblast 42.2 µmol/L (ED50) aacrjournals.org
GM05757 Normal Human Fibroblast 17.0 µmol/L (ED50) aacrjournals.org
HepG-2 Human Liver Cancer 7.42 µg/ml (IC50) nih.gov

Genotoxicity assays are performed to assess a substance's potential to damage genetic material. Benzethonium chloride has been evaluated in several in vitro genotoxicity tests. The results from the bacterial reverse mutation assay (Ames test) using Salmonella typhimurium strains TA 98, 100, 1535, and 1537, with and without metabolic activation, were negative. industrialchemicals.gov.au This indicates that under the tested conditions, the compound does not induce gene mutations in these bacterial strains.

Furthermore, no statistically significant increases in chromosome aberrations were observed in a chromosome aberration test conducted on Chinese hamster ovary (CHO) cells. industrialchemicals.gov.au Similarly, a sister chromatid exchange (SCE) assay in CHO cells also yielded negative results. industrialchemicals.gov.au Collectively, these in vitro studies suggest a lack of mutagenic or clastogenic potential for benzethonium chloride. europa.eu

The potential for cardiotoxic effects of benzethonium chloride has been investigated using in vitro models. Studies on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have shown that benzethonium chloride can inhibit their contractile activity. axionbiosystems.com It was observed to prolong the field potential duration (FPDc) at concentrations of 0.1 μM and higher, and at concentrations between 0.3-1 μM, it caused tachycardia/fibrillation-like oscillations. nih.govresearchgate.net Ultimately, at concentrations of 1 μM and above, it led to an irreversible arrest of beating. nih.govresearchgate.net The IC50 values for the normalized beat rate were determined to be 0.13 μM. nih.govresearchgate.net These findings indicate that higher concentrations of benzethonium chloride can exert cardiotoxic effects in vitro. nih.gov

Genotoxicity Evaluations (e.g., Ames Test)

In Vivo Toxicological Assessments of this compound

In vivo studies in animal models are essential for understanding the systemic effects of a compound and for assessing its toxicity over longer periods of exposure.

Sub-chronic and chronic toxicity studies involve repeated exposure to a substance over an extended period, typically ranging from 28 days to two years. ikm.mk In a 13-week sub-chronic dermal study in F344/N rats, topical application of benzethonium chloride was associated with local skin effects. europa.eu At the highest dose, a significant decrease in final mean body weight and body weight gain was observed in males. industrialchemicals.gov.au A decrease in thymus weight was also noted, which was postulated to be related to the stress from the skin lesions. europa.eu

In a one-year oral toxicity study in dogs, no changes in growth rate, hematology, or pathology were observed at dietary concentrations of up to 500 ppm. europa.eu A two-year oral study in rats showed testicular atrophy and cecal enlargement at higher doses (2500 and 5000 ppm). europa.eu

Table 2: Overview of Sub-chronic and Chronic Toxicity Studies of Benzethonium Chloride

Study Duration Animal Model Route of Administration Key Findings Reference
13 Weeks F344/N Rats Dermal Decreased body weight and thymus weight in males at high doses; local skin reactions. industrialchemicals.gov.aueuropa.eu
1 Year Dogs Oral (Dietary) No observed adverse effects up to 500 ppm. europa.eu
2 Years Rats Oral (Dietary) Testicular atrophy and cecal enlargement at high doses. europa.eu

The dermal toxicity of this compound has been a key focus of in vivo research. In a 16-day dermal study in F344/N rats, topical application led to skin alterations at the site of application. nih.gov These included thickening or hardening of the skin, and the lesions appeared crusty or red-grey. nih.gov Histopathological examination revealed epithelial hyperplasia with or without inflammation in all groups administered the compound. nih.gov

A 13-week dermal study in F344/N rats showed irritation, inflammation, and ulceration at the application site at doses of 3.13 mg/kg bw/day and above. industrialchemicals.gov.au In a similar 16-day study in B6C3F1 mice, mild irritation was observed at the application site in males at higher doses. nih.gov More severe skin changes, such as necrosis and ulceration, were noted at higher concentrations in both 16-day and 13-week studies in rats and mice. regulations.gov The severity of these skin lesions was found to be dependent on both the concentration and the duration of exposure. regulations.gov

Systemic Alterations and Organ-Specific Effects

Research into the systemic and organ-specific toxicity of this compound and the closely related compound benzethonium chloride has identified several effects, primarily through animal studies. Oral administration in rats has been linked to changes in the gastrointestinal tract and other organs at high doses.

In a two-year study where rats were fed diets containing benzethonium chloride, effects such as testicular atrophy and caecal enlargement were observed at concentrations of 2500 and 5000 parts per million (ppm). europa.eu At 1000 ppm, only caecal enlargement was noted. europa.eu The no-observed-adverse-effect level (NOAEL) in this study was considered to be at least 80 mg/kg of body weight per day. europa.eu Another 28-day study in rats reported growth retardation, caecum enlargement, and signs of liver damage at the highest dose of 2500 ppm (equivalent to 200 mg/kg bw/day). industrialchemicals.gov.au

Dermal application studies have also been conducted. In a 13-week study on F344/N rats, topical application of benzethonium chloride in an ethanol (B145695) vehicle was performed five days a week. europa.eu At the highest dose of 25.0 mg/kg bw/day, a significant decrease in final mean body weight and body weight gain was observed in males. europa.eu A decrease in the weight of the thymus was also noted at this dose level, which was postulated to be a result of stress induced by skin lesions. europa.eu Furthermore, an increase in myeloid cells in the bone marrow, related to skin inflammation, was found at the 25 mg/kg bw dose. europa.eu Conversely, a one-year study in dogs fed up to 500 ppm (40 mg/kg bw/day) showed no changes in growth rate, haematology, or pathology. europa.euindustrialchemicals.gov.au

Table 1: Summary of Systemic and Organ-Specific Effects from Benzethonium Chloride Animal Studies

Species Route Duration Dose/Concentration Observed Effects Reference
Rat Oral (diet) 2 years 2500 & 5000 ppm Testicular atrophy, caecal enlargement, mortality (at 5000 ppm) europa.eu
Rat Oral (diet) 2 years 1000 ppm Caecal enlargement europa.eu
Rat Oral (diet) 28 days 2500 ppm (~200 mg/kg/day) Growth retardation, caecum enlargement, signs of liver damage industrialchemicals.gov.au
Rat Dermal 13 weeks 25.0 mg/kg/day Decreased body weight (males), decreased thymus weight, increased myeloid cells in bone marrow europa.eu

Reproductive and Developmental Toxicity Concerns

The reproductive and developmental toxicity of this compound has been a subject of recent investigation, with some studies indicating potential concerns. A 2024 study using the nematode C. elegans as a model organism identified this compound as a reproductive toxicant. researchgate.netbiorxiv.org The study, which screened 133 environmental chemicals, found that this compound was one of the two most active chemicals belonging to the Quaternary Ammonium (B1175870) Compounds (QACs) family that induced reproductive toxicity. researchgate.netbiorxiv.org It was noted as a top hit for eliciting "remarkable reproductive toxicity" in this model. biorxiv.org

Conversely, studies on the related compound benzethonium chloride have not shown evidence of developmental or reproductive toxicity in mammals, even at doses high enough to cause maternal toxicity. europa.euregulations.gov In a rat teratology study, benzethonium chloride was administered by gavage during gestation days 6 through 15 at doses up to 170 mg/kg/day. regulations.gov No evidence of developmental toxicity was observed, despite significant maternal toxicity, including death, at the highest dose. regulations.gov Similarly, a developmental toxicity study in rats found no evidence of effects on fertility, reproductive performance, or in peri- or postnatal development at the highest level used (35.6 mg/kg bw/day). europa.eu An expert panel reviewed these findings and concluded that benzethonium chloride was not considered a risk for developmental toxicity when used as an antibacterial agent in consumer products. regulations.gov

| Benzethonium chloride | Rabbit | Fetal toxicity (decreased viable fetuses, increased resorptions) was observed only at a dose (35.6 mg/kg/day) that caused marked maternal toxicity, including death. regulations.gov | Fetal effects were considered secondary to maternal toxicity. regulations.gov | regulations.gov |

Immunotoxicity Investigations

Investigations into the immunotoxicity of these compounds are limited. The National Toxicology Program (NTP) has conducted studies on the immunotoxicology of benzethonium chloride, including contact hypersensitivity studies in female mice. nih.govregulations.gov In a 13-week dermal toxicity study in rats, a decrease in thymus weight was noted at a dose of 25 mg/kg bw/day. europa.eu However, this was thought to be a secondary effect due to the stress caused by severe skin lesions at the application site rather than a direct immunotoxic effect. europa.eu The same study also found an increase in myeloid cells in the bone marrow, which was linked to the inflammatory response to the skin irritation. europa.eu

Neurotoxicity Studies

Specific studies have explored the neurotoxic potential of benzethonium chloride. While comprehensive data on this compound is scarce, research on the related compound provides insight. One study investigated the effects of repeated epidural injections of 1% ketamine containing benzethonium chloride as a preservative in rabbits over 14 days. tandfonline.com The results showed significant histological changes in the spinal cord of the ketamine-treated group compared to a saline control group, suggesting a neurotoxic effect from the chronic epidural administration of the combined solution. tandfonline.com

More recent research using a zebrafish model (Danio rerio) has further examined the neurodevelopmental effects. nih.gov A study published in 2025 found that exposure to benzethonium chloride (at concentrations of 1-5 mg/L) during embryogenesis altered embryonic motor output and the development of spinal interneurons and slow muscle fibers. nih.gov However, unlike the other tested compound, chloroxylenol, benzethonium chloride did not alter the axon pathfinding of primary or secondary motoneurons in this model. nih.gov These studies highlight that while neurotoxicity data is limited, there is emerging evidence of potential effects on the nervous system. nih.govbohrium.com

Occupational and Environmental Exposure Risk Assessments of this compound

Exposure Pathways and Levels in Occupational Settings

In occupational settings, exposure to this compound can occur through inhalation of dust or aerosols and direct contact with the skin and eyes. lgcstandards.comitcilo.org Safety data sheets emphasize the importance of engineering controls and personal protective equipment (PPE) to minimize exposure. lgcstandards.comlgcstandards.com Recommendations include handling the product in a closed system or with appropriate exhaust ventilation. lgcstandards.com

For personal protection, the use of safety goggles, face shields, and impervious gloves (such as nitrile rubber) is advised. lgcstandards.com Protective clothing, including long sleeves and chemical-resistant aprons, is also recommended to prevent skin contact. lgcstandards.com In situations where ventilation is insufficient, suitable respiratory equipment may be required. lgcstandards.com Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse. lgcstandards.com General hygiene practices such as washing hands before breaks and after handling the product are considered crucial control measures. lgcstandards.com Currently, specific occupational exposure limits (OELs) for this compound have not been established by major regional regulatory bodies. lgcstandards.comcarlroth.com

Human Health Risk Quantification from Product Use

The risk to human health from the use of products containing this compound and the related benzethonium chloride has been evaluated by several regulatory and scientific bodies. The critical health effects for risk characterization are typically skin and eye irritation. industrialchemicals.gov.au

The European Commission's Scientific Committee on Consumer Non-Food Products (SCCNFP) and the Australian Industrial Chemicals Introduction Scheme (AICIS) have reviewed the safety of benzethonium chloride in consumer products. europa.euindustrialchemicals.gov.au These assessments have led to recommendations for maximum use concentrations. For cosmetic products, the SCCNFP concluded that benzethonium chloride is safe for use in rinse-off and leave-on products at a maximum concentration of 0.1%. industrialchemicals.gov.au The Cosmetic Ingredient Review (CIR) Expert Panel concluded that benzethonium chloride and this compound are safe at concentrations of 0.5% in cosmetics applied to the skin and 0.02% for cosmetics used near the eye. nih.gov

Regulatory Science and Policy Implications for this compound Safety

The regulation of this compound and related quaternary ammonium compounds (QACs) is multifaceted, involving various government agencies and international bodies. Policy decisions are largely driven by the available toxicological data and the identified data gaps concerning long-term human exposure and environmental impact.

Regulatory Landscape in the United States

In the United States, the Food and Drug Administration (FDA) oversees the use of this compound in cosmetics and over-the-counter (OTC) drug products. cosmeticsinfo.org A significant regulatory action impacting this class of chemicals was the FDA's 2016 final rule on consumer antiseptic washes. cosmeticsinfo.orgregulations.gov This rule declared that 19 active ingredients, including the widely used triclosan, were not generally recognized as safe and effective (GRAS/GRAE). regulations.govfda.gov

While this compound was not one of the 19 banned ingredients, the FDA deferred rulemaking on three other active ingredients, including the structurally similar benzethonium chloride, to allow manufacturers time to submit necessary safety and effectiveness data. regulations.govfda.gov This deferral highlights a critical policy implication: the lack of sufficient data to demonstrate the safety of these ingredients for long-term, daily use. acs.orgwikipedia.org The FDA has not yet made a final GRAS/GRAE determination for benzethonium chloride in consumer antiseptic rubs. federalregister.govhpnonline.com Consequently, products containing benzethonium chloride may continue to be marketed while data are being collected. cosmeticsinfo.org

Furthermore, some QACs, including benzethonium chloride, are permitted for use as components of adhesives or as hard surface disinfectants in the food industry, which are regulated as indirect food additives. wikipedia.orgfda.gov However, it is not approved for direct use as a food additive in the United States. wikipedia.org

Regulatory Framework in the European Union

In the European Union, the European Chemicals Agency (ECHA) manages the technical and administrative aspects of chemical regulations, including the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. wikipedia.orgeuropa.eu Under the EU Cosmetics Directive, benzethonium chloride is permitted for use as a preservative in rinse-off and leave-on products at a maximum concentration of 0.1%, with the exception of oral care products. cosmeticsinfo.org In contrast, while this compound can be used as a cosmetic ingredient, it is not included in the approved list of preservatives (Annex V), and therefore cannot serve this function in cosmetic products marketed in the EU. cosmeticsinfo.org Biocidal products, including disinfectants, must have their active substances evaluated and listed on the Article 95 list for the product to be legally marketed. biocide.be

Policy Implications of Toxicological and Environmental Research

The increased use of QACs, partly as replacements for phased-out antimicrobials like triclosan, has led to policy concerns regarding potential adverse effects on human health and the environment. acs.orgcleaninginstitute.org Research has raised questions about the potential for QACs to contribute to antimicrobial resistance, a significant public health concern. acs.orgfederalregister.gov

From an environmental perspective, there are concerns about the impact of QACs on aquatic ecosystems. mass.gov Studies have shown that some QACs are toxic to aquatic organisms and are not readily biodegradable, leading to the potential for persistence in the environment. cleaninginstitute.orgmass.gov This has led to calls for more comprehensive environmental risk assessments. cleaninginstitute.org The lack of robust data on the environmental concentrations and fate of many QACs is a key uncertainty for regulators. cleaninginstitute.org

State-level initiatives, such as those in California and Massachusetts, have begun to identify QACs as chemicals of concern, potentially leading to further regulatory action and policy changes aimed at reducing their use in consumer products. mass.govmass.govca.gov The policy discussions reflect a broader trend towards requiring more comprehensive safety data for chemicals in widespread use, particularly regarding chronic exposure, developmental and reproductive toxicity, and ecological impacts. acs.orgmass.gov

Table 1: Regulatory Status of Benzethonium Chloride (a close analog to this compound)

Jurisdiction/BodyProduct CategoryStatusKey Findings/Limitations
U.S. FDA Consumer Antiseptic WashesRulemaking DeferredInsufficient data for long-term daily use safety and effectiveness determination. regulations.govfda.gov
U.S. FDA Consumer Antiseptic RubsNot GRAS/GRAEBenzethonium chloride is not eligible for the OTC Drug Review for these products. hpnonline.com
U.S. FDA Food Contact SubstancesPermitted as an indirect additiveAuthorized for specified uses (e.g., in adhesives) under 21 CFR 175.105. fda.gov
European Union CosmeticsPermitted with restrictionsAllowed as a preservative up to 0.1% in rinse-off and leave-on products (excluding oral care). cosmeticsinfo.org
European Union Cosmetics (Preservative)Not ApprovedThis compound is not listed in Annex V and may not be used as a preservative. cosmeticsinfo.org

Antimicrobial Resistance and Methylbenzethonium Chloride

Mechanisms of Bacterial Resistance to Methylbenzethonium Chloride

Bacterial resistance to this compound is not a single phenomenon but rather a multifactorial process involving intrinsic traits and acquired or adaptive mechanisms. These mechanisms allow microorganisms to survive and even thrive in environments where this biocide is present. The primary methods of resistance include the active expulsion of the compound from the cell via efflux pumps and adaptive changes in the bacterial cell structure and physiology. mdpi.com

Efflux pumps are a primary and significant mechanism of bacterial resistance to this compound and other QACs. researchgate.net These are transport proteins embedded in the bacterial cell membrane that actively extrude a wide range of toxic substances, including biocides and antibiotics, from the cell's interior. frontiersin.org This process prevents the antimicrobial agent from reaching its target site and accumulating to a toxic concentration. nih.gov

Several families of multidrug resistance (MDR) efflux pumps are implicated in QAC resistance, including the Resistance-Nodulation-Division (RND), Small Multidrug Resistance (SMR), Major Facilitator Superfamily (MFS), and ATP-Binding Cassette (ABC) families. frontiersin.orgnih.gov For instance, studies have shown that Burkholderia cepacia can develop stable tolerance to benzethonium (B1203444) chloride, a trait associated with enhanced efflux activity and cross-resistance to fluoroquinolone antibiotics. cardiff.ac.uk In Pseudomonas aeruginosa, benzethonium chloride has been identified as an inducer of the RND-type efflux pump MexCD-OprJ. nih.gov Similarly, in biofilm nitrification systems, resistance to benzethonium chloride was enhanced by the activity of the qacH and qacEΔ1 efflux pump genes. researchgate.netnih.gov The qac genes are frequently found on mobile genetic elements, facilitating their spread among bacterial populations. mdpi.com The upregulation of these and other efflux systems is a key strategy for bacterial survival upon exposure to this compound. oup.com

Table 1: Examples of Efflux Pumps Implicated in Resistance to Benzethonium Chloride

Efflux Pump/GenePump FamilyBacteriumReference
MexCD-OprJRNDPseudomonas aeruginosa nih.gov
qacHSMRBiofilm Communities researchgate.netnih.gov
qacEΔ1SMRBiofilm Communities, E. coli researchgate.netnih.govmdpi.com
General Efflux ActivityNot SpecifiedBurkholderia cepacia cardiff.ac.uk

Beyond the immediate action of efflux pumps, bacteria can undergo stable adaptive changes when exposed to sub-lethal concentrations of this compound over time. asm.org This adaptation can lead to a state of increased tolerance, not only to the initial biocide but also to other antimicrobial compounds. cardiff.ac.uk For example, progressive subculture in the presence of sublethal concentrations of biocides has been shown to promote stable adaptive resistance in Pseudomonas spp. and Burkholderia cenocepacia. asm.org

Studies on Burkholderia lata have demonstrated that the development of stable tolerance to benzethonium chloride can result in altered susceptibility to various antibiotics. asm.org In one study, a B. lata strain adapted to benzethonium chloride exhibited increased tolerance to the antibiotic chloramphenicol (B1208) and a significant, over 25-fold increase in the minimum inhibitory concentration (MIC) of ciprofloxacin. asm.org Interestingly, this adaptation can also lead to increased susceptibility to other compounds; the same adapted strain became more susceptible to methyl paraben and phenoxyethanol. asm.org Other adaptive mechanisms can include modifications to the bacterial cell membrane, such as changes in phospholipid and fatty acid composition, which can decrease permeability to QACs. nih.gov However, the stability of this adapted resistance can vary; it has been found to be stable in some species like Salmonella enterica but transient in others. nih.gov

Table 2: Altered Antibiotic Susceptibility in a Burkholderia lata Strain (383) After Adaptation to Biocides

AntibioticParental Strain MIC (μg/mL)Benzethonium Chloride Adapted Strain MIC (μg/mL)Fold Change
Chloramphenicol1282562
Ciprofloxacin0.25>6.5>26
Gentamicin1281280
Tetracycline16160

Data sourced from a study on adaptive resistance in Burkholderia cepacia complex bacteria. asm.org

Efflux Pump Systems in this compound Resistance

Co-selection of Antibiotic Resistance Genes by this compound

A significant concern associated with the use of this compound is its potential to co-select for antibiotic resistance. Co-selection occurs when exposure to a biocide promotes the survival and proliferation of bacteria that are also resistant to one or more antibiotics. This can happen through two main mechanisms:

Cross-resistance : A single resistance mechanism, such as a multidrug efflux pump, is effective against both the biocide and an antibiotic. researchgate.net For example, the enhanced efflux activity in Burkholderia cepacia that confers tolerance to benzethonium chloride also provides cross-resistance to fluoroquinolones. cardiff.ac.uk

Co-resistance : The genes encoding resistance to the biocide and an antibiotic are physically linked on the same mobile genetic element, such as a plasmid or integron. researchgate.net When the bacteria are exposed to the biocide, there is a selective pressure that favors the maintenance and spread of the entire genetic element, including the antibiotic resistance gene. mdpi.com A classic example is the Class 1 integron, which often carries the QAC resistance gene qacEΔ1 alongside genes for resistance to antibiotics like sulfonamides (sul1). mdpi.com

Research has shown that exposure to benzethonium chloride can lead to the co-selection of genes conferring resistance to aminoglycosides (aadA, aac(6')-Ib) and beta-lactams (blaTEM). researchgate.netnih.gov Long-term exposure of microbial communities to QACs, the class of disinfectants including benzethonium chloride, has been demonstrated to significantly decrease their susceptibility to clinically relevant antibiotics such as penicillin G, tetracycline, and ciprofloxacin. acs.orgresearchgate.net

Impact on Bacterial Community Dynamics and Diversity

In experiments involving aerobic microbial communities, prolonged exposure to QACs led to the enrichment of species intrinsically more tolerant to these compounds, with Pseudomonas species becoming predominant. acs.orgresearchgate.net Similarly, a study on a sequencing moving bed biofilm nitrification system found that while the community could tolerate low concentrations of benzethonium chloride (≤ 0.2 mg/L), higher concentrations (1.0–2.0 mg/L) severely inhibited specific bacterial functions, such as nitrite (B80452) oxidation, by impacting sensitive genera like Nitrospira and Nitrotoga. nih.gov This selective pressure alters the functional capacity of the microbial community and promotes the proliferation of a less diverse, more resistant population. nih.govacs.org

Clinical Relevance of this compound-Induced Resistance

While laboratory studies clearly demonstrate that this compound can induce and co-select for antibiotic resistance, the direct clinical relevance of these findings is a subject of ongoing discussion. researchgate.netnih.gov A major challenge is that many studies define "resistance" based on small, two- to ten-fold increases in the minimum inhibitory concentration (MIC), which may not translate to clinical failure, as in-use concentrations of the biocide are typically much higher. nih.govmedchemexpress.com

Several studies have noted that even after adaptation leads to an elevated MIC, the bacterial strains often remain susceptible to the concentrations of this compound used in practice. oup.comnih.govmedchemexpress.com Furthermore, some adaptive resistance has been shown to be unstable, with susceptibility returning to baseline levels in the absence of the biocide. nih.gov

Despite these caveats, the potential for risk should not be dismissed. The widespread presence of QACs in the environment provides a continuous, low-level selective pressure that could contribute to the maintenance and dissemination of resistance genes. acs.org Epidemiological data has suggested a link between higher MICs of QACs and antibiotic resistance in clinical isolates of E. coli. cardiff.ac.uk The impact of biocide exposure on the dissemination of resistance genes is considered speculative but plausible, given that clinical and environmental isolates with elevated QAC tolerance often carry multiple efflux pump genes on mobile genetic elements. researchgate.netnih.govmedchemexpress.com Therefore, while the direct link between the use of this compound and the emergence of a specific antibiotic-resistant infection in a patient is not definitively established, its role in the broader landscape of antimicrobial resistance is an important consideration for public and environmental health. acs.org

Environmental Fate and Ecotoxicology of Methylbenzethonium Chloride

Environmental Distribution and Occurrence of Methylbenzethonium Chloride

The physicochemical properties of this compound, particularly its cationic nature, largely govern its distribution in the environment. As a cationic surfactant, it readily interacts with negatively charged surfaces, influencing its presence in various environmental compartments. mdpi.com

Quaternary ammonium (B1175870) compounds are frequently detected in surface waters and sediments. researchgate.net The strong affinity of these compounds for organic matter and negatively charged particles leads to their sorption from the water column to suspended solids and, ultimately, to sediments and soils. mdpi.comnih.gov This process is a key factor in their environmental distribution. nih.gov While specific monitoring data for this compound is limited, studies on its close structural analog, benzethonium (B1203444) chloride (BZT), provide insight. Research has detected significant concentrations of cationic surfactants in surface waters, with levels reported to range from 0.01 to 3900 μg/L. mdpi.com

An environmental risk assessment predicted that benzethonium chloride poses no significant ecological risk in surface water or soil, though risks in sediment were deemed uncertain. cleaninginstitute.org Due to their tendency to sorb to organic matter, QACs can accumulate in anaerobic environments like sediments. researchgate.net

The primary pathway for this compound to enter the environment is through down-the-drain disposal from consumer and industrial use, leading to wastewater treatment plants (WWTPs). nih.gov QACs are commonly found in both wastewater and sewage sludge. Studies have reported concentrations of cationic surfactants ranging from 20 to 5600 μg/L in sewage water and from 0.2 to 1640 μg/L in sludge. mdpi.com

The strong tendency of QACs to bind to sewage sludge is a critical aspect of their fate in WWTPs. mdpi.comnih.gov This sorption facilitates their removal from the liquid effluent but concentrates them in the sludge. One modeling study projected a biosolids concentration of 5.1 mg/kg for benzethonium chloride. cleaninginstitute.org When this sludge (biosolids) is applied to land as a fertilizer, the compounds are introduced into the terrestrial environment. nih.gov

Reported Environmental Concentrations of Cationic Surfactants (including Benzethonium Chloride)

Environmental CompartmentConcentration RangeReference
Surface Water0.01 - 3900 µg/L mdpi.com
Wastewater20 - 5600 µg/L mdpi.com
Sludge0.2 - 1640 µg/L mdpi.com
Projected Biosolids5.1 mg/kg cleaninginstitute.org

Detection in Surface Waters, Soil, and Sediments

Degradation and Transformation Pathways of this compound

The persistence of this compound in the environment is determined by its susceptibility to biological and abiotic degradation processes.

The biodegradation of benzethonium chloride is complex and appears to be highly dependent on environmental conditions and its chemical structure. Some studies have indicated that it is not readily biodegradable. nih.gov An early study noted that at a concentration of 18 mg/L, no degradation was observed over 28 days with unadapted sewage microorganisms. nih.gov

Research suggests that the chemical structure of QACs significantly influences their biodegradability. The presence of a branched alkyl chain in benzethonium chloride has been shown to hinder biodegradation compared to similar compounds with linear alkyl chains. tandfonline.com Furthermore, the presence of a benzyl (B1604629) group has also been associated with decreased biodegradation rates. rsc.org Despite this, there is evidence that biodegradation can occur. nih.gov The removal rates of cationic surfactants in activated sludge systems can be up to 90%, although this rate is dependent on factors like the specific microbial communities present and their acclimation. mdpi.com In one study focusing on a biofilm nitrification system, several bacterial genera were identified as being capable of degrading benzethonium chloride. researchgate.netnih.gov

In aquatic systems, photochemical transformation is a potential degradation pathway for this compound. Studies on benzethonium chloride (BZT) have shown that it can undergo direct photolysis, a process where it directly absorbs light energy, leading to its breakdown. researchgate.netrsc.org It also reacts with hydroxyl radicals, which are highly reactive species found in sunlit waters. researchgate.netrsc.org

Photodegradation Half-Life Estimates for Benzethonium Chloride (BZT)

ConditionProcessEstimated Half-LifeReference
Simulated SunlightDirect Photolysis5.4 - 5.7 days rsc.org
Natural SunlightDirect Photolysis20.6 days rsc.org
Surface Water (Overall)Photolysis12 - 94 days rsc.orgprocesscleaningsolutions.com

Research into the biodegradation of benzethonium chloride has led to the identification of specific degrading bacteria and metabolic byproducts. A study using a sequencing moving bed biofilm nitrification system identified bacteria from the genera Klebsiella, Enterobacter, Citrobacter, and Pseudomonas as being responsible for the degradation of benzethonium chloride (BEC). researchgate.netnih.gov

The same study identified several key metabolites, allowing for the proposal of a biodegradation pathway. The identified metabolites were N,N-dimethylbenzylamine, N-benzylmethylamine, and benzoic acid. researchgate.netnih.gov This suggests a degradation process that involves the cleavage of the ether linkages and the quaternary amine group from the parent molecule.

Photochemical Transformation in Aquatic Environments

Ecotoxicological Impact of this compound

The ecotoxicological profile of a chemical details its adverse effects on organisms and ecosystems. For this compound, this assessment largely relies on data from its analogue, benzethonium chloride, which is considered very toxic to aquatic organisms. thermofisher.comfishersci.ie

This compound is known to be toxic to aquatic life, a characteristic common to quaternary ammonium compounds which can disrupt the cell membranes of organisms. lgcstandards.com Detailed toxicity studies have been conducted on the surrogate compound benzethonium chloride, revealing high toxicity to a range of aquatic species. inchem.org

For fish, the 96-hour median lethal concentration (LC50) for Oncorhynchus mykiss (rainbow trout) has been reported at 1.15 mg/L, and for Lepomis macrochirus (bluegill sunfish), it is 1.4 mg/L. fishersci.iecdhfinechemical.com Aquatic invertebrates are even more sensitive; the 48-hour median effective concentration (EC50) for Daphnia magna (water flea) is 0.22 mg/L. fishersci.iecdhfinechemical.com Algae, the base of many aquatic food webs, are also significantly affected. The 72-hour EC50 for the green algae Pseudokirchneriella subcapitata is reported to be between 0.12 mg/L and 0.3 mg/L. cdhfinechemical.comlgcstandards.com

Recent research on Daphnia carinata exposed to benzethonium chloride showed that while the second generation exhibited higher survival rates, they also experienced greater sublethal effects, including weakened growth and reduced ATP concentrations, suggesting potential cross-generational toxicity. nih.gov

Aquatic Toxicity of Benzethonium Chloride (Surrogate for this compound)

Organism TypeSpeciesEndpointConcentration (mg/L)Exposure TimeReference(s)
Fish Oncorhynchus mykiss (Rainbow Trout)LC501.1596 h fishersci.ie
Lepomis macrochirus (Bluegill Sunfish)LC501.496 h cdhfinechemical.comhpc-standards.com
Cyprinus carpio (Common Carp)LC504.5796 h mdpi.com
Invertebrate Daphnia magna (Water Flea)EC500.2248 h fishersci.iecdhfinechemical.com
Algae Pseudokirchneriella subcapitataEC500.12 - 0.372 h cdhfinechemical.comlgcstandards.com

Information regarding the specific effects of this compound on terrestrial ecosystems is scarce. However, ecological risk assessments conducted for the surrogate, benzethonium chloride, suggest that it is unlikely to cause adverse ecological effects in soil under typical exposure scenarios. indiatimes.com When wastewater biosolids containing these compounds are applied to land, soil becomes a relevant environmental medium. nih.gov One assessment projected a soil concentration of 0.032 mg/kg based on modeling. cleaninginstitute.org

Quaternary ammonium compounds can impact soil microbial communities. Studies on benzethonium chloride have shown it can be an effective fungicide against soil-borne pathogens like Fusarium solani and Fusarium oxysporum, indicating a clear potential to alter microbial functions. dntb.gov.ua However, comprehensive studies on its broader impact on beneficial soil microbial diversity, nitrogen and carbon cycling, and soil invertebrate populations (such as earthworms and springtails) are not widely available. frontiersin.orgmdpi.comieep.eu

Wastewater treatment plants (WWTPs) are a primary receiving environment for compounds like this compound. Due to their biocidal nature, there is a potential for these chemicals to disrupt the microbial processes essential for biological wastewater treatment. nih.gov

Studies using benzethonium chloride (BEC) as the model compound have investigated these impacts. In a long-term study on a moving bed biofilm nitrification system, the process was tolerant to low BEC concentrations (≤ 0.2 mg/L). researchgate.net However, at higher concentrations of 1.0-2.0 mg/L, the nitrite (B80452) oxidation stage was severely inhibited, leading to an accumulation of nitrite. researchgate.net This indicates that shock loads or high concentrations of these disinfectants entering a WWTP could impair nitrogen removal efficiency. researchgate.netresearchgate.net Interestingly, some research suggests that controlled, low-level application of benzethonium chloride could be used strategically to achieve partial nitrification, a desirable outcome for certain advanced wastewater treatment processes. researchgate.net The presence of these compounds in WWTPs may also contribute to the selection of antibiotic and disinfectant resistance genes among the microbial communities. researchgate.net

Effects on Terrestrial Endpoints (Plants, Soil Invertebrates, Microbial Functions)

Bioaccumulation Potential of this compound

Bioaccumulation is the process by which a chemical accumulates in an organism at a higher concentration than in the surrounding environment. For this compound, specific data on its bioaccumulation potential is not available. lgcstandards.com

However, the potential for bioaccumulation is often inferred from the octanol-water partition coefficient (log Kow). There are conflicting reports for the surrogate benzethonium chloride, with one safety data sheet listing a log Pow of 1.08, while another source indicates a log Pow of 4.0. fishersci.ieinchem.org A log Kow below 4 generally suggests a low potential for bioaccumulation. ca.gov General assessments for benzethonium chloride conclude that bioaccumulation is unlikely. thermofisher.comfishersci.ie This is attributed to its high water solubility and its nature as a positively-charged cationic surfactant, which tends to sorb tightly to negatively-charged materials like sediment and sludge rather than accumulating in fatty tissues. nih.govca.gov Studies on other quaternary ammonium compounds have generally found bioconcentration factors (BCFs) below the threshold of concern. ca.gov Therefore, based on the available information for closely related compounds, this compound is not expected to be significantly bioaccumulative. nih.gov

Analytical Methodologies for Methylbenzethonium Chloride

Chromatographic Techniques for Methylbenzethonium Chloride Quantification

Chromatography is a cornerstone for the separation and quantification of this compound, providing high resolution and sensitivity. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC/MS), and Capillary Zone Electrophoresis (CZE) are frequently employed.

High-Performance Liquid Chromatography (HPLC) is a widely utilized method for the precise quantification of this compound. When coupled with a Diode Array Detector (DAD), it allows for simultaneous detection at multiple wavelengths, enhancing specificity and enabling peak purity analysis. scioninstruments.com

The methodology typically involves a reversed-phase separation on a C18 column. researchgate.netresearchgate.net The mobile phase is often a gradient or isocratic mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, adjusted to a specific pH. researchgate.netresearchgate.net For instance, a method developed for the related compound benzethonium (B1203444) chloride used a mobile phase of acetonitrile and a pH 3.0 triethylamine (B128534) buffer (42:58). uspnf.com Detection is commonly performed in the ultraviolet (UV) range, with wavelengths around 275 nm being effective for benzethonium chloride and related compounds. researchgate.net A key advantage of DAD is its ability to record the entire UV-Vis spectrum for each point in the chromatogram, which helps in identifying the analyte and distinguishing it from potential impurities. scioninstruments.com Sample preparation may involve simple dilution, filtration, or extraction depending on the matrix.

Table 1: Example HPLC-DAD Parameters for Quaternary Ammonium Compound Analysis

Parameter Condition Source
Column Reversed-phase C18 researchgate.netresearchgate.net
Mobile Phase Acetonitrile and aqueous buffer (e.g., phosphate or ammonium acetate) researchgate.netresearchgate.net
Detection Diode Array Detector (DAD) scioninstruments.comresearchgate.net
Wavelength ~275 nm researchgate.net

| Flow Rate | Typically ~1.0 mL/min | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC/MS) serves as a powerful tool for the identification and quantification of this compound, although its application is not direct. As a quaternary ammonium salt, this compound is non-volatile and thermally labile. Therefore, it undergoes thermal dissociation in the hot GC injector. researchgate.net

The analysis detects the stable, volatile thermal degradation products. For the closely related benzethonium chloride, these products are identified as benzyl (B1604629) chloride and N,N-dimethyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}ethanamine. researchgate.netresearchgate.net The mass spectrometer then identifies these fragments based on their mass-to-charge ratio, confirming the presence of the original compound. bas.bg Quantification can be achieved by creating a calibration curve based on the response of a key degradation product against known concentrations of a this compound standard. researchgate.net This approach has proven to be a simple, fast, and selective alternative for identifying and quantifying these compounds in complex samples like commercial extracts. researchgate.netbas.bg

Table 2: GC/MS Thermal Dissociation Products of Benzethonium Chloride

Degradation Product Retention Time (Example) Source
Benzyl chloride 5.54 min researchgate.net

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique based on the differential migration of ions in an electric field. creative-proteomics.com It is well-suited for the analysis of charged species like the cationic this compound. In CZE, analytes are separated based on their charge-to-size ratio as they move through a narrow, buffer-filled capillary. creative-proteomics.comshsu.edu

For the analysis of quaternary ammonium compounds, the background electrolyte (BGE) is a critical parameter. A typical BGE might consist of a phosphate or borate (B1201080) buffer, often with an organic modifier like acetonitrile or ethanol (B145695) to improve separation efficiency and prevent micelle formation. researchgate.netnih.gov For example, effective separation of alkylbenzyldimethyl ammonium compounds has been achieved using a phosphate buffer (pH 5.2) containing 40% (v/v) acetonitrile. researchgate.net Detection is usually carried out by UV absorption at a wavelength around 214 nm. researchgate.net CZE offers advantages of rapid analysis times, high efficiency, and minimal sample and reagent consumption. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC/MS) for this compound Analysis

Spectrophotometric Determination of this compound

Spectrophotometric methods provide a simple and cost-effective alternative to chromatography for the quantification of this compound. These techniques are typically based on the formation of a colored complex that can be measured using a UV-Visible spectrophotometer.

A common spectrophotometric approach involves the formation of an ion-pair between the positively charged quaternary ammonium cation of this compound and a large, negatively charged dye molecule. This reaction creates a colored complex that is extractable into an immiscible organic solvent. ekb.egoup.com

The procedure involves mixing an aqueous solution of the sample with a buffered solution of an anionic dye. Suitable dyes include sulfonephthaleins (like bromocresol green or bromophenol blue) or chromotropic acid azo dyes. ekb.egresearchgate.netresearchgate.net The resulting colored ion-pair is then extracted into an organic solvent such as methylene (B1212753) chloride or 1,2-dichloroethane. ekb.egoup.com The absorbance of the organic phase is measured at the wavelength of maximum absorbance (λmax) for the specific complex. For instance, the ion-pair formed between benzethonium chloride and chromotrope 2R shows a λmax at 530 nm in methylene chloride. ekb.eg The concentration of this compound is then determined by comparing the absorbance to a calibration curve prepared from standards. The stoichiometry of the ion-pair is often determined to be 1:1 using methods like Job's method of continuous variation. ekb.eg

Table 3: Examples of Reagents for Ion-Pair Spectrophotometry of Benzethonium Chloride

Reagent Dye Extracting Solvent Max. Absorbance (λmax) Source
Chromotrope 2R Methylene chloride 530 nm ekb.eg
Chromotrope 2B Methylene chloride 520 nm ekb.eg
Arsenazo (I) Methylene chloride 540 nm ekb.eg

Turbidimetric Methods for this compound Assays

Turbidimetric methods are based on the measurement of the turbidity or cloudiness of a solution, which results from the formation of an insoluble precipitate. This compound, like other quaternary ammonium compounds, can act as a precipitating agent, particularly for large molecules like proteins in an alkaline medium. researchgate.net

While commonly used to determine protein concentration with benzethonium chloride (BTC) as the reagent, the principle can be adapted for the assay of this compound. researchgate.netoup.com In such an assay, a standard amount of a protein (e.g., albumin) would be treated with the sample containing an unknown amount of this compound under alkaline conditions. researchgate.net The compound causes the protein to denature and precipitate, creating turbidity. The degree of turbidity, measured as an increase in absorbance with a spectrophotometer, is proportional to the concentration of the precipitating agent (this compound). The linearity of such methods can be influenced by factors like wavelength selection; for instance, single-wavelength measurements have been shown to improve the linear range for BTC-based protein assays. nih.gov These methods are often automated and provide rapid results, though they may be less specific than chromatographic techniques. researchgate.net

Sample Preparation Techniques for this compound Analysis

The accurate quantification of this compound, a quaternary ammonium compound (QAC), in various matrices necessitates meticulous sample preparation to isolate the analyte from interfering substances. Due to the cationic and surfactant nature of this compound, it has a strong tendency to adsorb to surfaces, which can lead to compound loss during analysis. plos.org The choice of preparation technique is highly dependent on the sample matrix, which can range from environmental samples like water and soil to complex biological and consumer product formulations. Common methodologies include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and variations of the QuEChERS method.

Liquid-Liquid Extraction (LLE)

LLE is a conventional technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For QACs like this compound, LLE has been employed for extraction from water samples. nih.gov In this method, the water sample is mixed vigorously with a water-immiscible organic solvent. The choice of solvent is critical; for instance, chloroform (B151607) has been used for the extraction of benzethonium chloride from commercial grapefruit seed extracts, although challenges with removing co-extractives like glycerin were noted. bas.bg Dichloromethane is another solvent used in LLE for QAC analysis. The process often involves multiple extraction stages to ensure a high recovery of the analyte. google.com

Solid-Phase Extraction (SPE)

SPE is a widely used and highly effective technique for the cleanup and concentration of analytes from complex samples. It is particularly advantageous for removing matrix components that can interfere with subsequent chromatographic analysis. For QACs, which are prone to strong adsorption, SPE protocols are carefully designed.

The process involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent. For benzethonium chloride and related compounds, weak cation-exchange functionalized polymeric sorbents have been utilized. chromatographyonline.com A typical SPE procedure for a related compound, benzalkonium chloride, in plasma involved conditioning the cartridge with methanol and water, loading the acidified sample, washing the cartridge to remove impurities, and finally eluting the analyte with a solution like 5% formic acid in methanol. chromatographyonline.com

In the analysis of environmental samples, SPE is crucial. For instance, in the determination of benzethonium chloride in grapefruit seed extracts, SPE was found to be superior to LLE for completely removing glycerin. bas.bg The recovery of the SPE method in this case was determined to be 98%. bas.bg For soil and sewage sludge samples, an SPE cleanup step often follows an initial extraction, such as ultrasonic extraction. plos.orgnih.gov The cartridges are typically washed with solutions like deionized water and hydrochloric acid before the analytes are eluted with a methanol/HCl solution. plos.org

QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that has been adapted for the analysis of QACs in food matrices. A simple and fast method was developed for determining QACs, including benzethonium chloride, in cucumber and orange samples using a buffered QuEChERS extraction. oup.com This approach involves an initial extraction with an organic solvent (like acetonitrile) followed by a partitioning step induced by the addition of salts. A subsequent cleanup step, known as dispersive SPE (d-SPE), uses a combination of sorbents to remove interfering matrix components. For QAC analysis in high-oil commodities, the QuOil method, a modification of QuEChERS, is used, with a d-SPE cleanup involving PSA (primary secondary amine), ODS (octadecylsilane), and MgSO4 sorbents. eurl-pesticides.eu

Other Extraction Techniques

Ultrasonic-Assisted Extraction (USE) is often employed for solid samples. For the analysis of QACs in soil and sewage sludge, a method based on USE with a mixture of acetonitrile and hydrochloric acid has been developed, followed by an SPE cleanup step. plos.orgnih.gov This technique uses the energy of ultrasonic waves to enhance the extraction of analytes from the sample matrix. plos.org

Below is a table summarizing various sample preparation techniques for this compound and related QACs.

Preparation TechniqueMatrixKey Reagents/SorbentsPurposeReference
Liquid-Liquid Extraction (LLE) Water SamplesDichloromethaneAnalyte Extraction
Grapefruit Seed ExtractChloroformAnalyte Extraction bas.bg
Solid-Phase Extraction (SPE) PlasmaWeak Cation-Exchange Polymeric Sorbent, Methanol, Formic AcidCleanup & Concentration chromatographyonline.com
Soil, Sewage SludgeAcetonitrile/HCl, Methanol/HClExtraction & Cleanup plos.org
Grapefruit Seed ExtractSOLA SCX ColumnsCleanup (Glycerin Removal) bas.bg
QuEChERS Oranges, CucumbersAcetonitrile, Buffering SaltsExtraction & Cleanup oup.com
High-Oil Commodities (QuOil)PSA, ODS, MgSO4Dispersive SPE Cleanup eurl-pesticides.eu
Ultrasonic-Assisted Extraction (USE) Soil, Sewage SludgeAcetonitrile/HClInitial Extraction from Solid Matrix plos.orgnih.gov

Method Validation and Performance Characteristics (LOD, LOQ, Recovery)

Method validation is a critical process in analytical chemistry that confirms a developed procedure is suitable for its intended purpose. For this compound, this involves evaluating key performance characteristics such as the limit of detection (LOD), limit of quantitation (LOQ), and recovery. These parameters ensure the method is sufficiently sensitive, accurate, and precise for the reliable measurement of the analyte.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. These values are crucial for trace-level analysis, particularly in environmental monitoring and food safety applications.

Analytical methods for QACs, often utilizing high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), have achieved very low detection and quantitation limits.

For the analysis of benzethonium chloride and other QACs in cucumber and orange samples using QuEChERS and UPLC-MS/MS, LOD values were between 0.4 and 1.0 µg/kg, with LOQ values in the range of 1–4 µg/kg. oup.com

A method for analyzing QACs in soil and sewage sludge via ultrasonic extraction and HPLC-MS/MS reported LOQs ranging from 0.1 µg/kg to 2.1 µg/kg. plos.orgnih.gov

For air and surface sampling, a UPLC-MS/MS method for benzethonium chloride reported method detection limits ranging from 0.3 to 2 ng/mL, depending on the sampling media. nih.govnih.gov

Recovery

Recovery is a measure of the efficiency of an analytical method, determined by analyzing a sample spiked with a known concentration of the analyte. It indicates the percentage of the analyte that is successfully extracted and measured by the method. Acceptable recovery rates are essential for ensuring the accuracy of quantitative results.

In the analysis of QACs in oranges and cucumbers, recovery was between 81% and 115%. oup.com

For water samples analyzed by LLE and LC-MS/MS, analyte recoveries were between 80% and 99%. nih.govresearchgate.net

A study on soil and sewage sludge reported recovery rates for spiked samples between 47% and 57%, highlighting the challenges of extraction from complex solid matrices. plos.orgnih.gov

The SPE method used to extract benzethonium chloride from grapefruit seed extract demonstrated a high recovery of 98%. bas.bg

The following table summarizes the performance characteristics of various analytical methods for this compound and related compounds.

Analytical TechniqueMatrixLODLOQRecovery (%)Reference
UPLC-MS/MS Oranges, Cucumbers0.4 - 1.0 µg/kg1 - 4 µg/kg81 - 115% oup.com
HPLC-MS/MS Soil, Sewage Sludge-0.1 - 2.1 µg/kg47 - 57% plos.orgnih.gov
LC-MS/MS Surface, Waste Water-4 - 19 ng/L80 - 99% nih.govresearchgate.net
UPLC-MS/MS Air Filters, Surface Wipes0.3 - 2 ng/mL-- nih.govnih.gov
GC/MS after SPE Grapefruit Seed Extract--98% bas.bg

Emerging Research Areas and Future Directions for Methylbenzethonium Chloride

Methylbenzethonium Chloride in Combination Therapies (e.g., Anticancer, Antileishmanial)

A significant area of emerging research is the use of this compound in combination with other therapeutic agents to enhance efficacy and overcome resistance.

Anticancer Therapies: Studies have highlighted the potential of this compound in oncology. Research indicates that it can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. For instance, one study demonstrated that this compound could increase the sensitivity of lung cancer cells to gefitinib, a standard treatment. It has also been identified as a compound with specific efficacy against head and neck cancer cells, where it induces apoptosis through mitochondrial pathways.

Antileishmanial Therapies: this compound has shown considerable promise in the treatment of cutaneous leishmaniasis, a parasitic skin disease. It is a component of the only clinically available topical treatment, a combination ointment with 15% paromomycin (B158545) sulfate. asm.orgplos.org This combination has demonstrated high cure rates in patients. asm.org Research has shown that this compound is effective against Leishmania major promastigotes and amastigotes at low concentrations, causing structural damage to the parasite's mitochondria. The success of this combination therapy underscores the potential for developing new treatments for leishmaniasis, which often require combination approaches to improve efficacy and reduce toxicity. asm.orgcambridge.org

Table 1: Research Findings on this compound in Combination Therapies

Therapeutic AreaCombination AgentKey Research Finding
Anticancer (Lung) GefitinibEnhanced sensitivity of lung cancer cells to gefitinib.
Anticancer (Head and Neck) Monotherapy (as a novel compound)Induced apoptosis through mitochondrial pathways in head and neck cancer cells.
Antileishmanial ParomomycinA 15% paromomycin and this compound ointment is a clinically available topical treatment with high cure rates. asm.orgplos.org

Advanced Material Applications and this compound Integration

The integration of this compound into advanced materials is another promising research frontier. Its antimicrobial properties make it a valuable additive for creating materials with enhanced functionality. For example, its incorporation into polymers could lead to the development of self-disinfecting surfaces for use in healthcare settings, food processing plants, and public spaces. Research in this area may focus on optimizing the loading of this compound into various material matrices to ensure sustained antimicrobial activity without compromising the material's physical properties.

Molecular Modeling and Computational Chemistry of this compound Interactions

Computational approaches are becoming increasingly important in understanding the mechanisms of action of chemical compounds. Molecular modeling and computational chemistry can provide detailed insights into the interactions of this compound at the molecular level. researchgate.netscifiniti.com These studies can help elucidate how it disrupts microbial membranes, interacts with specific cellular targets, and its structure-activity relationships. researchgate.netdrugbank.com For example, in silico studies have already identified this compound as a potential inhibitor of the Dengue virus NS4B protein, although this requires in vivo validation. Such computational models can accelerate the discovery of new applications and the design of more effective QACs. acs.org

Environmental Monitoring and Risk Mitigation Strategies for this compound

The widespread use of QACs, including this compound, has led to concerns about their environmental fate and impact. researchgate.net Research is increasingly focused on developing sensitive methods for environmental monitoring to detect and quantify these compounds in various environmental compartments, such as wastewater, surface water, and soil. nih.govresearchgate.net

Future research will likely concentrate on:

Developing and implementing effective risk mitigation strategies to minimize the release of this compound into the environment.

Investigating its degradation pathways and persistence in different environmental settings. nih.gov

Assessing the potential for the development of microbial resistance due to environmental exposure. nih.gov

Machine learning algorithms and other advanced analytical tools are being explored to predict and manage the environmental risks associated with industrial chemicals. tandfonline.com

Investigation of Long-term, Low-level Exposure Effects of this compound

While high concentrations of this compound are known to have toxic effects, the consequences of long-term, low-level exposure are less understood. This is a critical area of research, particularly given its presence in various consumer and healthcare products. medchemexpress.comca.gov Studies on related QACs, like benzethonium (B1203444) chloride, have shown that chronic exposure can potentially enrich for antibiotic resistance genes in wastewater treatment systems. researchgate.net Further research is needed to specifically assess the long-term effects of this compound on human health and the environment to inform regulatory policies and ensure its safe use. oup.com

Q & A

Basic: What are the recommended analytical methods for quantifying Methylbenzethonium chloride in environmental or biological samples?

Answer:
Quantification typically involves high-performance liquid chromatography (HPLC) with UV detection. Key parameters include:

  • Column : C18 reverse-phase column.
  • Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
  • Detection : UV absorbance at 275 nm, based on its peak absorbance profile .
  • Sample preparation : Hydrolysis in acidic conditions (pH 4.8–7.0) followed by liquid-liquid extraction to isolate the compound .
    For trace analysis, limit of detection (LOD) can reach 0.003 µg/mL using optimized pre-concentration steps . Validate methods with spike-and-recovery tests to ensure accuracy in complex matrices.

Basic: How can researchers synthesize this compound, and what are the critical purity considerations?

Answer:
While proprietary synthesis routes exist, a general approach involves quaternizing a tertiary amine with benzyl chloride under controlled conditions (60–80°C, aqueous phase). Critical steps include:

  • Using a 5–25% excess of tertiary amine to ensure complete benzyl chloride consumption.
  • Acidifying the product (hydrochloric acid) to stabilize the quaternary ammonium structure .
    Purity challenges arise from impurities like residual benzyl chloride derivatives (e.g., benzaldehyde, benzyl alcohol) and sodium chloride. Purification via recrystallization (e.g., benzene, chloroform) and impurity profiling via GC-MS or ion chromatography are essential .

Advanced: How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound?

Answer:
Discrepancies often stem from variability in:

  • Test strains : Gram-negative bacteria (e.g., Pseudomonas) show higher resistance due to outer membrane barriers.
  • Matrix effects : Organic matter or anionic surfactants in formulations can inactivate the compound .
    To reconcile

Standardize testing per CLSI guidelines using defined inoculum sizes and neutralizers.

Compare in vitro (MIC assays) and in vivo (murine infection models) results to assess translational relevance.

Evaluate pH stability, as efficacy drops outside pH 4.8–7.0 .

Advanced: What methodologies are suitable for profiling impurities in this compound formulations?

Answer:
Impurity profiling requires a multi-technique approach:

  • HPLC-UV/HRMS : Identify primary amines, amides, and benzyl chloride derivatives (e.g., benzaldehyde at m/z 106.0419) .
  • Ion chromatography : Quantify inorganic impurities (e.g., NaCl, HCl).
  • Accelerated stability studies : Stress samples under heat/humidity to detect degradation products.
    For nitrosamine screening, use LC-MS/MS with a limit of quantification <10 ppb, though current data lack evidence of nitrosamine formation .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Impermeable gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods for powder handling to avoid inhalation.
  • Decontamination : Neutralize spills with 70% ethanol, which disrupts quaternary ammonium structures .
    Safety data indicate 0.5% solutions are non-irritating in occluded human skin tests, but higher concentrations require caution .

Advanced: How can researchers assess the environmental persistence of this compound?

Answer:

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in wastewater sludge.
  • Photolysis studies : Exclude UV-protected samples to simulate sunlight effects; monitor degradation via LC-MS .
  • Bioaccumulation potential : Calculate logP (estimated ~3.5) to predict lipid solubility and environmental partitioning .

Basic: What are the validated assay methods for determining this compound concentration in pharmaceutical formulations?

Answer:
The USP-NF assay involves:

Dissolving the sample in water/acetonitrile.

Titrating with sodium lauryl sulfate via potentiometric endpoint detection.

Calculating purity based on anhydrous molecular weight (C28H44ClNO2) .
For non-aqueous formulations (e.g., alcohol-based antiseptics), use HPLC with evaporative light scattering detection (ELSD) to avoid solvent interference .

Advanced: What experimental designs are recommended for evaluating this compound’s efficacy in biofilm disruption?

Answer:

  • Biofilm models : Use Staphylococcus aureus or Candida albicans biofilms on silicone catheters or microtiter plates.
  • Treatment protocols : Apply sub-MIC concentrations (0.005–0.1%) for 24–48 hours; quantify viability via ATP bioluminescence or confocal microscopy with LIVE/DEAD staining.
  • Synergy testing : Combine with EDTA to enhance penetration against gram-negative biofilms .

Basic: How can researchers differentiate this compound from structurally similar quaternary ammonium compounds (e.g., Benzalkonium chloride)?

Answer:

  • Spectroscopic techniques : Compare FTIR peaks (C-O-C stretch at 1250 cm⁻¹ for Methylbenzethonium) or NMR (methyl group resonance at δ 3.2 ppm) .
  • Chromatographic retention : Use HPLC with a phenyl-hexyl column; Methylbenzethonium elutes later due to higher hydrophobicity .

Advanced: What strategies address the pH-dependent instability of this compound in formulation development?

Answer:

  • Buffering systems : Maintain pH 5.0–6.5 with citrate or phosphate buffers.
  • Co-solvents : Include propylene glycol (10–20%) to enhance solubility and reduce hydrolysis.
  • Accelerated stability testing : Store formulations at 40°C/75% RH for 6 months; monitor degradation via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.